magnesium;pent-4-enoxybenzene;bromide
Description
Magnesium; pent-4-enoxybenzene; bromide is hypothesized to be an organomagnesium compound or coordination complex comprising a magnesium center, a pent-4-enoxybenzene ligand (an ether-substituted benzene with a pentene chain), and bromide ions.
Properties
Molecular Formula |
C11H13BrMgO |
|---|---|
Molecular Weight |
265.43 g/mol |
IUPAC Name |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
YZGWLYOVQFAJKN-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
- Pent-4-enoxybenzene
- Magnesium metal (turnings or powder)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Optional: Iodine for activation
-
- Step 1: Weigh the magnesium metal and add it to a dry reaction vessel under an inert atmosphere.
- Step 2: Add a small amount of anhydrous solvent (THF or diethyl ether) to cover the magnesium.
- Step 3: If necessary, add a few crystals of iodine to activate the magnesium surface.
- Step 4: Slowly add a solution of pent-4-enoxybenzene in the chosen solvent through a septum, maintaining anhydrous conditions.
- Step 5: Monitor the reaction for signs of initiation, such as cloudiness or bubbling.
- Step 6: Once the reaction starts, continue adding the pent-4-enoxybenzene solution slowly to avoid excessive heat evolution.
- Step 7: Stir the mixture until all magnesium is consumed, indicating the completion of the Grignard reagent formation.
Solvent Selection
The choice of solvent is crucial for the stability and reactivity of the Grignard reagent. Both tetrahydrofuran (THF) and diethyl ether are commonly used because they are aprotic and can coordinate with the magnesium center, stabilizing the reagent.
Chemical Properties and Applications
Chemical Properties
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Formula | C11H13BrMgO | |
| Molecular Weight | 265.43 g/mol | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 |
Applications
This compound is used as a Grignard reagent in organic synthesis, particularly for adding functional groups to carbonyl compounds or for forming carbon-carbon bonds. It is a versatile reagent in the synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acidic Conditions: The reaction mixture is often quenched with dilute acid to neutralize the Grignard reagent and isolate the desired product
Major Products Formed
Alcohols: Secondary and tertiary alcohols are commonly formed when reacting with carbonyl compounds.
Hydrocarbons: Alkanes or alkenes can be formed through coupling reactions with halides
Scientific Research Applications
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes .
Mechanism of Action
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers in other molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophilic sites such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Grignard Reagents (e.g., Phenyl Magnesium Bromide)
Grignard reagents like phenyl magnesium bromide (C₆H₅MgBr) are pivotal in organic synthesis for nucleophilic additions. Key comparisons include:
- Reactivity: The pent-4-enoxybenzene group in the target compound may reduce nucleophilicity compared to phenyl MgBr due to electron donation from the ether oxygen.
- Stability : Ether linkages can stabilize magnesium coordination but may also introduce side reactions (e.g., β-hydride elimination in alkenyl groups).
- Applications : Phenyl MgBr is widely used in C–C bond formation, whereas the target compound’s alkene moiety could enable unique reactivity in conjugate additions or cyclization reactions .
Magnesium Bromide–Ether Complexes
describes a magnesium bromide–ether complex used as a photocatalyst for alkyne oxidation. Comparisons include:
- Structure: Both systems involve MgBr₂ coordinated with ether ligands. The pent-4-enoxybenzene group may enhance light absorption or stabilize reactive intermediates via π-conjugation.
- Catalytic Efficiency : The MgBr₂–ether complex in facilitates bromine radical generation, while the target compound’s alkene could enable redox-active behavior .
Bifunctional Magnesium Catalysts (e.g., TSP-Mg-imi Polymer)
The TSP-Mg-imi polymer (–3) combines a magnesium porphyrin core with imidazolium bromide, achieving high turnover numbers (TON: 24,700) in CO₂ cycloaddition. Key contrasts:
- Design : TSP-Mg-imi’s covalent linkage between Mg and Br ensures spatial proximity for synergistic catalysis. The target compound’s structure may lack this precision unless similarly engineered.
- Performance : TSP-Mg-imi achieves ~100% conversion at 100°C, whereas the target compound’s catalytic activity would depend on ligand stability and Mg–Br interaction strength .
Ionic Conductors (e.g., MgBr₂/DMSO Electrolytes)
MgBr₂ dissolved in DMSO exhibits ionic conductivity of 10⁻² S/cm and a Mg²⁺ transference number of 0.7 . For the target compound:
- Ionic Mobility: The bulky pent-4-enoxybenzene group may hinder ion dissociation, reducing conductivity compared to MgBr₂.
- Electrolyte Compatibility : Unlike MgBr₂/DMSO, the target compound’s organic ligand could limit solubility in polar aprotic solvents .
Data Tables
Table 1: Catalytic Performance of Magnesium-Containing Compounds
Table 2: Ionic Properties of Magnesium Electrolytes
| Compound | Solvent | Conductivity (S/cm) | Mg²⁺ Transference Number | Reference |
|---|---|---|---|---|
| MgBr₂/DMSO | DMSO | 10⁻² | 0.7 | |
| TSP-Mg-imi polymer | Solvent-free | N/A | N/A |
Q & A
Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinities (KD) with immobilized proteins.
- X-ray Crystallography : Resolve co-crystal structures to identify binding pockets. Compare with brominated analogs (e.g., 3-bromoaniline) to assess selectivity .
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